Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate
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Overview
Description
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate is a complex organic compound that belongs to the class of spirochromenes These compounds are known for their unique structural features, which include a spiro-connected chromene and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate typically involves multicomponent reactions. One common method is a one-pot, three-component reaction involving 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and ethyl 2-cyanoacetate. This reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in ethanol at 60–65°C for 60–90 minutes .
Industrial Production Methods
This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to basic pH .
Major Products
The major products formed from these reactions include various substituted spirochromenes and indoles, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Ethyl 3-amino-7,7-dimethyl-5-oxo-1’,2’,5,6,7,8-hexahydro-2’-oxospiro[chromene-4,3’-indole]-2-carboxylate is unique due to its spiro-connected chromene and indole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 3'-amino-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-2'-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-4-27-18(25)16-17(22)21(11-7-5-6-8-12(11)23-19(21)26)15-13(24)9-20(2,3)10-14(15)28-16/h5-8H,4,9-10,22H2,1-3H3,(H,23,26) |
InChI Key |
ZNZUTOWTNUMEAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2(C3=CC=CC=C3NC2=O)C4=C(O1)CC(CC4=O)(C)C)N |
Origin of Product |
United States |
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